Sodium 4-methylbenzenesulfonate

Description

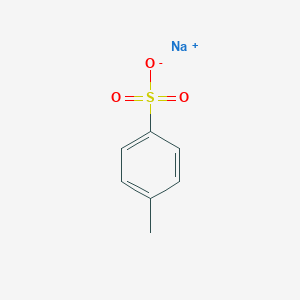

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGISUBCHHTDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042415 | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC PLATES | |

CAS No. |

657-84-1, 12068-03-0 | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

synthesis of sodium 4-methylbenzenesulfonate from p-toluenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium 4-methylbenzenesulfonate (B104242), also known as sodium p-toluenesulfonate, from p-toluenesulfonic acid. This compound is a vital intermediate in the pharmaceutical and organic synthesis industries.[1][2][3] The primary method described herein is the neutralization of p-toluenesulfonic acid with a sodium base, a straightforward and efficient approach to obtaining the desired salt.[4][5]

Core Synthesis Pathway: Neutralization

The most common and direct synthesis of sodium 4-methylbenzenesulfonate involves the acid-base neutralization reaction between p-toluenesulfonic acid and a sodium-containing base, typically sodium hydroxide (B78521).[4][5] The reaction is robust and proceeds to completion, yielding the sodium salt and water.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on the neutralization of p-toluenesulfonic acid monohydrate with sodium hydroxide.

Materials:

-

p-Toluenesulfonic acid monohydrate (C₇H₈O₃S·H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Neutralization:

-

Isolation and Purification:

-

The resulting solution of sodium p-toluenesulfonate can be used directly, or the salt can be isolated by evaporation of the water.[6]

-

For purification, the product can be recrystallized. If the solution is colored, a small amount of decolorizing carbon can be added, and the solution heated and stirred before hot filtration.[7]

-

To induce crystallization, the solution can be concentrated by heating and then cooled. The addition of a saturated sodium chloride solution can also facilitate the precipitation of the sodium p-toluenesulfonate.[7][8]

-

Collect the resulting white, glossy crystals by suction filtration.[7][8]

-

Wash the filter cake with a small amount of cold alcohol or diethyl ether to aid in drying.[6][7]

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to obtain the final product.[6] The product is often obtained as a dihydrate.[7]

-

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

| Parameter | Method 1: Neutralization | Method 2: From Toluene (B28343) |

| Starting Materials | p-Toluenesulfonic acid monohydrate, Sodium hydroxide | Toluene, Concentrated sulfuric acid, Sodium chloride |

| Reagent Quantities | 19.0 g p-TsOH·H₂O, 4.0 g NaOH | 11 mL Toluene, 10 mL H₂SO₄, 25 g NaCl |

| Solvent | Water | Water |

| Reaction Conditions | Room temperature | Boiling water bath, ~30 minutes |

| Product Isolation | Evaporation or precipitation | Crystallization upon cooling |

| Purification | Recrystallization | Recrystallization from water with NaCl |

| Expected Yield | 70-85%[6] | 6-8 g[7] |

| Product Form | White crystalline solid[6] | White, glossy crystals (dihydrate)[7][8] |

Alternative Synthesis Route

An alternative method for preparing this compound involves the sulfonation of toluene with concentrated sulfuric acid, followed by the addition of sodium chloride to the reaction mixture.[7][8] This "salting out" process takes advantage of the common ion effect and the lower solubility of sodium p-toluenesulfonate in a salt solution to induce its precipitation.[8]

Signaling Pathway of Toluene Sulfonation and Salt Formation

Caption: Logical relationship in the synthesis from toluene.

References

- 1. nanotrun.com [nanotrun.com]

- 2. p-Toluenesulfonic Acid - Ataman Kimya [atamanchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ze-long.com [ze-long.com]

- 5. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]

- 8. spegroup.ru [spegroup.ru]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Laboratory Scale Preparation of Sodium p-Toluenesulfonate

This guide provides a comprehensive overview of the laboratory-scale synthesis of sodium p-toluenesulfonate, a versatile organic salt. It is widely utilized as a reagent in organic synthesis, a surfactant, and a stabilizing agent in various formulations.[1] This document details the prevalent synthetic route, experimental protocols, and relevant quantitative data.

Core Synthetic Pathway: Electrophilic Aromatic Sulfonation

The primary method for preparing sodium p-toluenesulfonate involves a two-step process:

-

Sulfonation of Toluene (B28343): Toluene undergoes electrophilic aromatic substitution with concentrated sulfuric acid to form p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, the water generated during the reaction is typically removed.[2]

-

Neutralization/Salting Out: The resulting p-toluenesulfonic acid is then converted to its sodium salt. This can be achieved either by direct neutralization with a base like sodium hydroxide (B78521) or by "salting out" from the reaction mixture using a saturated sodium chloride solution.[2][3][4][5]

The overall reaction is as follows:

CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O CH₃C₆H₄SO₃H + NaCl → CH₃C₆H₄SO₃Na + HCl

Reaction Mechanism

The sulfonation of toluene is an electrophilic aromatic substitution reaction. The electrophile can be either free sulfur trioxide (SO₃) or the HSO₃⁺ cation, both present in concentrated sulfuric acid.[2] The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers, with the para product being the major one.

Caption: Reaction mechanism for the synthesis of sodium p-toluenesulfonate.

Experimental Protocols

Two primary laboratory-scale methods are presented below. Method 1 is a direct sulfonation followed by salting out, while Method 2 involves the isolation of p-toluenesulfonic acid before neutralization.

Method 1: Direct Sulfonation and Salting Out

This procedure is adapted from established laboratory methods and is suitable for a standard laboratory setting.[6]

Experimental Workflow:

Caption: Experimental workflow for the direct synthesis of sodium p-toluenesulfonate.

Procedure:

-

To a 125 mL round-bottom flask equipped with an air condenser, add 11 mL (9.3 g) of toluene and 10 mL (18.5 g) of concentrated sulfuric acid.[6]

-

Heat the mixture in a boiling water bath with frequent stirring for approximately 30 minutes, or until the solution becomes homogeneous, indicating the consumption of toluene.[6]

-

Carefully and slowly pour the warm, homogeneous mixture into a beaker containing 75 mL of deionized water, while stirring.[6]

-

Add 25 g of finely ground sodium chloride to the beaker, cover with a watch glass, and heat until all the salt has dissolved.[6]

-

Perform a gravity filtration of the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature to crystallize the sodium p-toluenesulfonate. Scratching the inner walls of the beaker with a glass stirring rod may be necessary to induce crystallization.[6]

-

Collect the crystals by suction filtration.[6]

-

Wash the filter cake with 15-20 mL of cold ethanol.[6]

-

Dry the crystals on a watch glass over a steam bath or in a desiccator. The expected yield is 6-8 g of sodium p-toluenesulfonate dihydrate.[6]

Method 2: Neutralization of p-Toluenesulfonic Acid Monohydrate

This method is appropriate when p-toluenesulfonic acid monohydrate is the available starting material.[3]

Procedure:

-

Dissolve p-toluenesulfonic acid monohydrate (19.0 g, 100 mmol) in 100 mL of water.[3]

-

In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water.[3]

-

Slowly add the sodium hydroxide solution to the p-toluenesulfonic acid solution with constant stirring.[3]

-

The resulting solution contains sodium p-toluenesulfonate. The salt can be isolated by evaporating the water under reduced pressure.[3]

Quantitative Data

The following tables summarize the quantitative data associated with the described synthetic methods.

Table 1: Reagent Quantities and Yields for Method 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | 11 mL (9.3 g) | ~0.101 |

| Sulfuric Acid (conc.) | 98.08 | 10 mL (18.5 g) | ~0.189 |

| Sodium Chloride | 58.44 | 25 g | ~0.428 |

| Product | |||

| Sodium p-toluenesulfonate dihydrate | 212.22 | 6-8 g | ~0.028 - 0.038 |

| Theoretical Yield | ~21.4 g | ||

| Percent Yield | ~28-37% |

Data adapted from a procedure in "Laboratory Text in Organic Chemistry; Cason & Rapoport, 1950".[6]

Table 2: Reagent Quantities for Method 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluenesulfonic acid monohydrate | 190.22 | 19.0 g | 0.100 |

| Sodium Hydroxide | 40.00 | 4.0 g | 0.100 |

| Product | |||

| Sodium p-toluenesulfonate | 194.18 | ~19.4 g | ~0.100 |

| Theoretical Yield | 19.4 g | ||

| Percent Yield | ~100% (in solution) |

Data from BenchChem.[3]

Purification

If the product from Method 1 is discolored or contains a significant amount of sodium chloride, it can be recrystallized.[6]

Recrystallization Protocol:

-

Dissolve the impure product in a minimal amount of hot deionized water (e.g., 30 mL for 6-8 g of product).[6]

-

Add approximately 10 g of sodium chloride and continue heating and stirring to bring all solids into solution. A small amount of additional hot water may be added if necessary.[6]

-

Add about half a gram of decolorizing carbon, stir the hot solution, and then perform a hot gravity filtration.[6]

-

Rinse the filter paper with a minimum amount of hot deionized water.

-

Concentrate the clear filtrate by boiling until the volume is reduced to about 30-35 mL.[6]

-

Cool the solution to induce crystallization. Collect the purified crystals by suction filtration as described previously.[6]

Safety Considerations

-

Toluene is a volatile, flammable liquid. Its vapors can form explosive mixtures with air. It is harmful and has an irritating effect on mucous membranes.[2]

-

Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact with skin.[2]

-

Sodium hydroxide is also corrosive and can cause severe burns.

-

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory.[2] A thorough risk assessment should be conducted before beginning any experimental work.

References

- 1. CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica [cymitquimica.com]

- 2. spegroup.ru [spegroup.ru]

- 3. benchchem.com [benchchem.com]

- 4. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 5. ze-long.com [ze-long.com]

- 6. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sodium 4-methylbenzenesulfonate (B104242) (CAS 657-84-1)

Introduction

Sodium 4-methylbenzenesulfonate, also known as sodium p-toluenesulfonate, is an organic compound with the formula CH₃C₆H₄SO₃Na[1]. It is the sodium salt of p-toluenesulfonic acid[2]. This white, water-soluble solid is a versatile chemical intermediate and reagent with significant applications across various industries, including pharmaceuticals, organic synthesis, and detergent manufacturing[3][4][5]. In the pharmaceutical sector, it serves as a crucial intermediate for the synthesis of drugs such as doxycycline, dipyridamole, naproxen, amoxicillin, and cefadroxil[4][6]. It is also utilized as a counterion for drug salts to enhance solubility and stability[2]. This guide provides a comprehensive overview of its properties, experimental protocols, and key applications.

Core Properties of this compound

The physicochemical properties of this compound are summarized below. Data is aggregated from multiple sources, and variations may exist based on purity and experimental conditions.

| Property | Value |

| Molecular Formula | C₇H₇NaO₃S[4][7] |

| Molecular Weight | 194.18 g/mol [4][7] |

| Appearance | White to off-white crystalline powder or flakes[2][3][4][7][8] |

| Melting Point | >300°C[3][4][6][8][9] (Some sources report 106-107°C[7], which may refer to a hydrated form) |

| Boiling Point | 400°C at 101325 Pa[3][6] (Another source reports 140°C at 20 mmHg[7][8]) |

| Density | 1.55 g/cm³ at 20°C[3][4][6][8] |

| Flash Point | 500°C[3][6][7][8] |

| Vapor Pressure | <1 hPa at 20°C[3][6][8] |

| Water Solubility | Soluble[1][6][8]. Specific values include 818 g/L[3][8] and 67g in 100mL at 20°C[4]. |

| Solubility in other solvents | Soluble in alcohol (e.g., methanol (B129727), ethanol) and ether; insoluble in benzene[3][4]. Solubility in ethanol (B145695) is low (max 2.5%)[10]. |

| pKa | 6.59 at 20°C[3][8] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents[2][3][6][7][8]. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below.

Synthesis Protocol: Sulfonation of Toluene (B28343)

A common industrial method involves the sulfonation of toluene followed by neutralization.[6]

Methodology:

-

Sulfonation: Toluene is reacted with 96-98% sulfuric acid. This reaction yields p-toluenesulfonic acid.

-

Neutralization: The resulting p-toluenesulfonic acid is neutralized with a sodium-based alkali, such as sodium hydroxide (B78521) or from BHT production neutralization wastewater, to produce crude sodium p-toluenesulfonate[3][6].

-

Workup: The crude product then undergoes decolorization (e.g., with activated carbon), concentration via evaporation, crystallization, and centrifugation to yield the final product[3][6].

Caption: General workflow for the synthesis of this compound.

Purification Protocol: Recrystallization

For achieving higher purity, recrystallization is a standard method.

Methodology:

-

Dissolution: Dissolve the crude this compound in distilled water. Filter the solution to remove any insoluble impurities[8][10].

-

Recrystallization: Recrystallize the solid residue from methanol (MeOH) or ethanol (EtOH)[8][10]. Given its low solubility in ethanol, Soxhlet extraction may be a preferable alternative[8][10]. Crystallization from diethyl ether (Et2O) has also been reported[8][10].

-

Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-110°C) to remove residual solvent[8][10].

Caption: A typical purification workflow for this compound.

Analytical Protocol: Reverse Phase HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound.

Methodology:

-

Column: A reverse-phase column such as Newcrom R1 is utilized[11].

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier[11][12].

-

Acidifier: Phosphoric acid is typically used. For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid[11][12].

-

Detection: The analyte is detected using a suitable HPLC detector (e.g., UV-Vis).

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies[11][12].

References

- 1. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. nanotrun.com [nanotrun.com]

- 4. Sodium P-toluenesulfonate [kmchem.com]

- 5. CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica [cymitquimica.com]

- 6. This compound [chembk.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Cas 657-84-1,Sodium p-toluenesulfonate | lookchem [lookchem.com]

- 9. americanelements.com [americanelements.com]

- 10. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. This compound | SIELC Technologies [sielc.com]

Solubility of Sodium p-Toluenesulfonate in Ethanol and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium p-toluenesulfonate in two common alcoholic solvents: ethanol (B145695) and methanol (B129727). Due to the limited availability of precise, temperature-dependent solubility data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information and outlines a general experimental protocol for determining solubility.

Introduction

Sodium p-toluenesulfonate (NaPTS), the sodium salt of p-toluenesulfonic acid, is a widely used compound in various chemical and pharmaceutical applications. Its solubility in different solvents is a critical parameter for process design, purification, and formulation development. This guide focuses on its solubility characteristics in ethanol and methanol, two key solvents in organic synthesis and pharmaceutical sciences.

Solubility Data

Qualitative and Semi-Quantitative Solubility

Sodium p-toluenesulfonate is generally described as being soluble in polar organic solvents, including alcohols[1]. It is soluble in methanol and slightly soluble in ethanol[2]. Several sources state that the maximum solubility of sodium p-toluenesulfonate in ethanol is approximately 2.5%, although the specific temperature for this measurement is not provided[3]. The process of recrystallization from both methanol and ethanol is a common purification method, which further indicates its solubility in these solvents[3].

A key study by Pei, Kang-Kang, et al. investigated the solubility of sodium p-toluenesulfonate in aqueous ethanol solutions, demonstrating that its solubility decreases with an increasing mass fraction of ethanol[4][5]. While this study provides valuable insights into the behavior of NaPTS in ethanol-water mixtures, it does not offer specific solubility data for pure ethanol.

Data Summary Tables

Due to the absence of specific data points, the following tables summarize the available qualitative and semi-quantitative information. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications.

Table 1: Solubility of Sodium p-Toluenesulfonate in Ethanol

| Temperature (°C) | Solubility ( g/100 g Ethanol) | Notes |

| Not Specified | ~ 2.5 (maximum)[3] | Described as "slightly soluble"[2]. |

Table 2: Solubility of Sodium p-Toluenesulfonate in Methanol

| Temperature (°C) | Solubility ( g/100 g Methanol) | Notes |

| Not Specified | Data not available | Described as "soluble"[2]. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a generalized protocol based on the static equilibrium method, a common technique for measuring the solubility of a solid in a liquid.

Principle of the Static Equilibrium Method

A supersaturated solution of the solute (sodium p-toluenesulfonate) in the solvent (ethanol or methanol) is prepared at a controlled temperature. The solution is agitated for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After allowing the excess solid to settle, a known amount of the saturated supernatant is analyzed to determine the concentration of the solute.

Generalized Experimental Workflow

Caption: Generalized workflow for the determination of solubility using the static equilibrium method.

Detailed Methodologies

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium p-toluenesulfonate to a known volume of the desired solvent (ethanol or methanol) in a sealed, temperature-controlled vessel.

-

The vessel should be equipped with a magnetic stirrer or placed in a shaking incubator.

-

-

Equilibration:

-

Maintain the vessel at a constant temperature (±0.1 °C) using a water bath or incubator.

-

Agitate the mixture continuously for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle for several hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during sampling.

-

Transfer the aliquot to a pre-weighed container.

-

-

Gravimetric Analysis:

-

Weigh the container with the aliquot to determine the mass of the saturated solution.

-

Carefully evaporate the solvent from the aliquot under reduced pressure or in a drying oven at a temperature below the decomposition point of sodium p-toluenesulfonate.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved sodium p-toluenesulfonate.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

-

Conclusion

While it is established that sodium p-toluenesulfonate is soluble in methanol and slightly soluble in ethanol, a notable gap exists in the scientific literature regarding specific, temperature-dependent quantitative solubility data for these pure solvents. The information provided in this guide serves as a summary of the currently available knowledge. For applications requiring precise solubility values, it is imperative that researchers and drug development professionals conduct their own experimental determinations using a robust and validated method, such as the static equilibrium method outlined herein.

References

aqueous solubility of sodium 4-methylbenzenesulfonate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of sodium 4-methylbenzenesulfonate (B104242) (also known as sodium p-toluenesulfonate), a compound of significant interest in various chemical and pharmaceutical applications. Understanding its solubility profile is critical for process development, formulation design, and ensuring optimal performance in its intended applications.

Core Data: Solubility Profile

The aqueous solubility of sodium 4-methylbenzenesulfonate is highly dependent on temperature. As a general trend, its solubility increases significantly with a rise in temperature. This characteristic is crucial for processes such as crystallization and formulation at different thermal conditions.

A summary of available quantitative data is presented below:

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) |

| 20 | 293.15 | 67[1] |

| 80 | 353.15 | 260[1] |

Further research has investigated the solubility of this compound in aqueous solutions over a broader temperature range, from 5.3°C (278.45 K) to 69.8°C (342.95 K)[2][3]. While this data was generated in the context of aqueous sulfuric acid solutions, the study provides a baseline for its solubility in pure water, indicating a consistent increase with temperature[2][3]. For detailed solubility values across this range, readers are encouraged to consult the supplementary materials of the cited study.

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a fundamental experimental procedure. Several robust methods can be employed to obtain accurate solubility data for this compound. The following outlines a generalized protocol based on the gravimetric method, a common and reliable technique.

Gravimetric Method

This method involves the preparation of a saturated solution at a specific temperature, followed by the quantitative analysis of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Deionized or distilled water

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Beakers and magnetic stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a beaker covered with parafilm or a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the substance and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Record the exact volume or mass of the saturated solution transferred.

-

Carefully evaporate the solvent (water) in a drying oven at a temperature below the decomposition point of this compound (e.g., 100-110°C) until a constant weight of the dry solid is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or grams per 100 g of solvent.

-

Visualization of Key Relationships

Temperature-Solubility Relationship

The fundamental relationship between temperature and the aqueous solubility of this compound can be visualized as a direct correlation. As thermal energy is introduced into the system, the dissolution process is favored, leading to a higher concentration of the solute in the solvent at saturation.

Caption: The effect of temperature on aqueous solubility.

Experimental Workflow for Gravimetric Solubility Determination

The logical flow of the gravimetric method for determining solubility follows a sequential process from preparation to calculation. This workflow ensures accuracy and reproducibility of the results.

Caption: Workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to the FT-IR Spectral Analysis of Sodium p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of sodium p-toluenesulfonate. It details the characteristic vibrational frequencies, offers a standardized experimental protocol for analysis, and presents the data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Introduction

Sodium p-toluenesulfonate (Na-pTS), the sodium salt of p-toluenesulfonic acid, is a widely used compound in organic synthesis, serving as a catalyst and a reactive intermediate.[1][2] Its molecular structure, featuring a sulfonate group attached to a p-substituted aromatic ring, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a rapid and non-destructive analytical technique ideal for the identification and quality control of this compound by identifying its key functional groups.[3] This guide will focus on the interpretation of the FT-IR spectrum of sodium p-toluenesulfonate and provide a detailed methodology for obtaining reliable and reproducible spectra.

Molecular Structure and Vibrational Modes

The key functional groups in sodium p-toluenesulfonate that are active in the infrared region are the sulfonate group (-SO₃⁻), the substituted benzene (B151609) ring, and the methyl group (-CH₃). The vibrations of these groups, including stretching and bending, produce a unique spectral fingerprint.

Experimental Protocol: FT-IR Analysis of Solid Sodium p-Toluenesulfonate

A common and effective method for analyzing solid samples like sodium p-toluenesulfonate is the Attenuated Total Reflectance (ATR) FT-IR technique.[3] Alternatively, the KBr pellet or Nujol mull methods can be employed.[4] The following protocol details the ATR-FT-IR method.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sodium p-toluenesulfonate powder

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the sodium p-toluenesulfonate powder onto the ATR crystal using a clean spatula. Ensure the entire surface of the crystal is covered.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the FT-IR spectrum of the sample. The typical scanning range is 4000–400 cm⁻¹.

-

Data Processing: After data collection, perform any necessary baseline corrections.

-

Cleaning: Thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe after the analysis.

FT-IR Spectrum of Sodium p-Toluenesulfonate: Peak Assignments

The FT-IR spectrum of sodium p-toluenesulfonate is characterized by several strong absorption bands. The most prominent of these are associated with the sulfonate group.

Table 1: Characteristic FT-IR Absorption Bands for Sodium p-Toluenesulfonate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| ~3050 - 3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2925 | Aliphatic C-H Stretch | Stretching vibration of the C-H bonds in the methyl group. |

| ~1600 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| ~1490 | Aromatic Ring Vibration | Tri-substitution pattern of the benzene ring.[5] |

| ~1250 - 1120 | Asymmetric SO₃⁻ Stretch | Strong absorption due to the asymmetric stretching of the S=O bonds in the sulfonate group.[6] |

| ~1036 - 1010 | Symmetric SO₃⁻ Stretch | Strong absorption from the symmetric stretching of the S=O bonds.[6][7] |

| ~816 | C-H Out-of-Plane Bend | Bending vibration of the C-H bonds on the p-substituted benzene ring.[7] |

| ~680 | C-S Stretch | Stretching vibration of the carbon-sulfur bond.[7] |

| ~563 | SO₃⁻ Bending | Bending (scissoring) vibration of the O-S-O bonds in the sulfonate group.[7] |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument.

The sulfonate group's symmetric and asymmetric stretching modes are particularly useful for identification due to their high intensity.[3]

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of sodium p-toluenesulfonate.

Caption: Logical workflow for the FT-IR analysis of sodium p-toluenesulfonate.

Conclusion

FT-IR spectroscopy is an invaluable tool for the structural characterization and quality assessment of sodium p-toluenesulfonate. The distinct and intense absorption bands of the sulfonate group, in conjunction with the vibrations of the aromatic ring and methyl group, provide a definitive spectral signature for this compound. By following a standardized experimental protocol, researchers can obtain high-quality spectra for reliable identification and analysis.

References

- 1. Page loading... [guidechem.com]

- 2. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

mass spectrometry data of sodium 4-methylbenzenesulfonate

An In-depth Technical Guide to the Mass Spectrometry of Sodium 4-methylbenzenesulfonate (B104242)

Introduction

Sodium 4-methylbenzenesulfonate, also commonly known as sodium p-toluenesulfonate or sodium tosylate, is a widely used organic compound in chemical synthesis and the pharmaceutical industry. It serves as a drug intermediate and can be used as a dopant in the production of conductive polymer films[1]. Given its prevalence, particularly its potential presence as a genotoxic impurity in active pharmaceutical ingredients (APIs), robust analytical methods for its detection and characterization are crucial. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), provides a highly sensitive and specific method for identifying and quantifying this compound.

This technical guide provides a comprehensive overview of the mass spectrometry data for this compound, detailed experimental protocols for its analysis, and visualizations of its fragmentation pathway and the analytical workflow. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its analytical characterization.

Compound Information

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Sodium p-toluenesulfonate, Sodium tosylate[1][3] |

| CAS Number | 657-84-1[3] |

| Molecular Formula | C₇H₇NaO₃S[3] |

| Average Molecular Weight | 194.18 g/mol [3] |

| Monoisotopic Mass | 194.00135954 Da[2] |

Mass Spectrometry Data

Analysis of this compound is typically performed in negative ion mode using electrospray ionization (ESI), as this method is highly effective for sulfonated compounds[4]. In the mass spectrometer, the compound is observed as the 4-methylbenzenesulfonate anion. Collision-induced dissociation (CID) of this parent ion leads to a characteristic fragmentation pattern.

The primary fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂). This behavior is characteristic of aryl sulfonates[5]. The resulting fragment is the 4-methylphenolate (B8356698) anion.

The quantitative data derived from the mass spectrometric analysis is summarized in the table below.

| Ion Description | Ion Type | Molecular Formula | Calculated m/z (Monoisotopic) |

| 4-methylbenzenesulfonate anion | [M-Na]⁻ | [C₇H₇O₃S]⁻ | 171.0121 |

| 4-methylphenolate anion | [M-Na-SO₂]⁻ | [C₇H₇O]⁻ | 107.0497 |

Fragmentation Pathway Visualization

The fragmentation of the 4-methylbenzenesulfonate anion is a key diagnostic feature in its mass spectrometric identification.

Caption: Fragmentation pathway of the 4-methylbenzenesulfonate anion.

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate detection of this compound. The following protocol outlines a typical LC-MS/MS method suitable for this purpose.

Sample Preparation

-

Standard Solution : Prepare a stock solution of this compound in a suitable solvent such as a methanol/water mixture (50:50 v/v). Serially dilute the stock solution to create calibration standards.

-

From a Matrix (e.g., Drug Product) : Weigh the sample powder and dissolve it in an appropriate solvent (e.g., water or a buffer). Use sonication for approximately 10 minutes to ensure complete dissolution. An extraction with a solvent like ethyl acetate (B1210297) may be performed if necessary to remove interfering matrix components[6]. The final extract should be filtered through a 0.22 µm filter before injection.

Liquid Chromatography (LC)

-

System : A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column : A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective[7].

-

Mobile Phase A : Water with an MS-compatible acid, such as 0.1% formic acid[3][8].

-

Mobile Phase B : Acetonitrile or Methanol.

-

Gradient : A typical gradient could be:

-

0-2 min: 5% B

-

2-15 min: Linear ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate : 0.5 - 1.0 mL/min.

-

Injection Volume : 5 - 10 µL.

Mass Spectrometry (MS)

-

System : A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Triple Quadrupole (QqQ) or a high-resolution instrument like a Q-TOF or Orbitrap.

-

Ionization Mode : Negative ESI mode[4].

-

MS Method : For quantitative analysis, use Selected Ion Monitoring (SIM) for the parent ion (m/z 171.01) or Multiple Reaction Monitoring (MRM) for the transition from the parent ion to the fragment ion (171.01 → 107.05).

-

Key ESI Parameters :

-

Spray Voltage : ~3.5 kV

-

Capillary Temperature : ~275-300 °C

-

Nebulizing Gas (N₂) Pressure : ~80 psi[4]

-

-

Collision Energy (for MS/MS) : Optimize the collision energy to maximize the signal for the m/z 107.05 fragment. This is typically in the range of 15-30 eV.

Analytical Workflow Visualization

The overall process from sample receipt to final data analysis follows a structured workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C7H7NaO3S | CID 3720192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aaqr.org [aaqr.org]

- 6. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Crystal Structure of Sodium 4-Methylbenzenesulfonate Dihydrate: A Review of Available Data

Sodium 4-methylbenzenesulfonate (B104242), also known as sodium p-toluenesulfonate, is an organic salt with the chemical formula CH₃C₆H₄SO₃Na. It is a white, water-soluble solid.[1] This compound and its derivatives are of interest in various chemical and pharmaceutical applications. However, a comprehensive understanding of its solid-state properties, particularly in its hydrated forms, is crucial for applications in drug development and materials science, where crystal structure can significantly influence solubility, stability, and bioavailability.

Current State of Knowledge

Extensive searches of crystallographic databases and the scientific literature did not yield a definitive report on the single-crystal X-ray diffraction analysis of sodium 4-methylbenzenesulfonate dihydrate. While physical and chemical properties of the anhydrous form are documented, the specific arrangement of atoms, unit cell dimensions, and hydrogen bonding network for the dihydrate have not been published.

Information is available for structurally related compounds, which may offer some insights:

-

Sodium p-toluenesulfinate tetrahydrate: The crystal structure of this related compound has been determined. It is the sodium salt of p-toluenesulfinic acid and crystallizes with four water molecules.[2][3]

-

Sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate: The crystal properties of this compound have also been studied, providing a potential reference for how a substituted benzenesulfonate (B1194179) salt incorporates water molecules into its crystal lattice.

The absence of specific data for this compound dihydrate highlights a gap in the current understanding of this compound's solid-state chemistry.

Experimental Methodologies for Crystal Structure Determination

Should crystals of this compound dihydrate become available, the standard experimental protocol for determining its crystal structure would involve single-crystal X-ray diffraction. A general workflow for such an analysis is outlined below.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

1. Crystal Growth: High-quality single crystals of this compound dihydrate would first need to be grown. Common methods include slow evaporation from a suitable solvent, cooling of a saturated solution, or vapor diffusion.

2. Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope and mounted on a goniometer head.

3. X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

4. Data Processing and Reduction: The collected diffraction intensities are processed to correct for experimental factors and to reduce the data to a set of unique reflections with their corresponding intensities and standard uncertainties.

5. Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure, often using direct methods or Patterson methods.

6. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters.

7. Crystallographic Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its quality and correctness.

8. Analysis of Structural Features: A detailed analysis of the validated structure is performed to determine key geometric parameters such as bond lengths, bond angles, torsion angles, and to identify and characterize intermolecular interactions, particularly the hydrogen-bonding network involving the water molecules.

Conclusion

A detailed technical guide on the crystal structure of this compound dihydrate cannot be provided at this time due to the absence of published crystallographic data. The scientific community would benefit from the determination of this structure to further understand the solid-state properties of this and related compounds. The experimental workflow described provides a roadmap for researchers who may undertake this structural elucidation in the future. Professionals in drug development and materials science are encouraged to consult crystallographic databases for the most current information.

References

An In-Depth Technical Guide on the Mechanism of Action of Sodium p-Toluenesulfonate as a Hydrotrope

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium p-toluenesulfonate (Na-pTS), a prominent member of the hydrotrope family, plays a crucial role in enhancing the aqueous solubility of poorly soluble organic compounds. This technical guide delves into the core mechanism of action of Na-pTS, providing a comprehensive overview for researchers, scientists, and drug development professionals. While the complete picture is still under scientific investigation, a significant body of evidence points towards a mechanism that differs from traditional micellar solubilization by surfactants. The primary mode of action involves the self-aggregation of Na-pTS molecules above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC). These aggregates create micro-domains with a more hydrophobic character within the bulk aqueous phase, into which poorly soluble solutes can partition, thereby increasing their overall solubility. This guide will detail the molecular characteristics of Na-pTS, the nature of its aggregation, the proposed mechanisms of solubilization, and the experimental techniques used to elucidate these phenomena.

Molecular and Physicochemical Properties of Sodium p-Toluenesulfonate

Sodium p-toluenesulfonate is an organic salt with an amphiphilic nature, a key characteristic for its hydrotropic activity. Its structure consists of a hydrophobic aromatic (toluene) ring and a hydrophilic sulfonate group. This dual nature allows it to interact with both non-polar solutes and the aqueous solvent.

| Property | Value | Reference |

| Chemical Formula | C₇H₇NaO₃S | --INVALID-LINK-- |

| Molar Mass | 194.18 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Solubility in Water | Highly soluble | --INVALID-LINK-- |

The Core Mechanism: Self-Aggregation and Solubilization

The hydrotropic action of Na-pTS is intrinsically linked to its ability to self-aggregate in aqueous solutions. Unlike surfactants which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes like Na-pTS exhibit a more gradual and less cooperative aggregation process.

Minimum Hydrotrope Concentration (MHC)

The onset of hydrotropic activity occurs above a specific concentration known as the Minimum Hydrotrope Concentration (MHC). Below the MHC, Na-pTS molecules exist as monomers and have a limited effect on solute solubility. Above the MHC, they begin to form aggregates. The MHC is a critical parameter for understanding and utilizing hydrotropes effectively. The determination of MHC is often achieved by monitoring changes in the physicochemical properties of the solution as a function of hydrotrope concentration.

Nature of Na-pTS Aggregates

The aggregates formed by Na-pTS are generally considered to be smaller and less organized than surfactant micelles. They are often described as loose, non-covalent assemblies. The driving force for this aggregation is believed to be a combination of hydrophobic interactions between the toluene (B28343) rings and π-π stacking interactions. The hydrophilic sulfonate groups remain exposed to the aqueous environment, ensuring the overall solubility of the aggregates.

Proposed Mechanisms of Solubilization

Several mechanisms have been proposed to explain how Na-pTS aggregates enhance the solubility of poorly soluble compounds:

-

Partitioning: The hydrophobic cores of the Na-pTS aggregates provide a more favorable environment for non-polar solutes compared to the bulk water. The solute molecules can partition into these aggregates, effectively being sequestered from the aqueous phase.

-

Interfacial Tension Reduction: While not as pronounced as with surfactants, hydrotropes can reduce the interfacial tension between the solute and water, facilitating the solubilization process.

-

Alteration of Water Structure: Some studies suggest that hydrotropes can disrupt the hydrogen-bonding network of water, making it a more favorable solvent for non-polar molecules.[1]

-

Complexation: There is evidence of direct interaction and complex formation between the aromatic ring of Na-pTS and the solute molecules, which contributes to the overall solubility enhancement.

Caption: Proposed mechanism of solubilization by Na-pTS.

Quantitative Data on Hydrotropic Action

The effectiveness of a hydrotrope is quantified by its ability to increase the solubility of a poorly soluble compound. This section presents available quantitative data on the hydrotropic action of Na-pTS.

Minimum Hydrotrope Concentration (MHC)

The MHC of Na-pTS can vary depending on the method of determination and the experimental conditions (e.g., temperature, presence of other solutes).

| Method | MHC of Na-pTS (mol/L) | Temperature (°C) | Reference |

| Conductivity | ~0.6 | 25 | [2] |

| Surface Tension | Not explicitly found | - | - |

Solubility Enhancement

The following table summarizes the enhancement of solubility of various poorly soluble drugs in the presence of Na-pTS.

| Poorly Soluble Drug | Initial Solubility (mg/mL) | Na-pTS Concentration (M) | Final Solubility (mg/mL) | Fold Increase | Reference |

| Riboflavin | 0.08 | Not specified | Not specified | Not specified | [3] |

| Dihydropyridines | Not specified | Not specified | Enhanced | Not specified | [4] |

Experimental Protocols for Characterization

A variety of experimental techniques are employed to investigate the mechanism of action of Na-pTS. Detailed protocols for key experiments are outlined below.

Determination of Minimum Hydrotrope Concentration (MHC)

5.1.1 Conductivity Method

-

Principle: The conductivity of an ionic hydrotrope solution changes with its concentration. A break in the plot of conductivity versus concentration can indicate the onset of aggregation (MHC).

-

Apparatus: Conductivity meter, temperature-controlled water bath, magnetic stirrer.

-

Procedure:

-

Prepare a series of aqueous solutions of Na-pTS with increasing concentrations.

-

Equilibrate the solutions to a constant temperature (e.g., 25 °C) in the water bath.

-

Measure the conductivity of each solution using the conductivity meter.

-

Plot the specific conductivity against the concentration of Na-pTS.

-

The MHC is determined from the intersection of the two linear portions of the plot.[2]

-

Caption: Workflow for MHC determination by conductivity.

5.1.2 Surface Tension Method (Du Noüy Ring Method)

-

Principle: Hydrotropes, being surface-active, can lower the surface tension of water. A change in the slope of the surface tension versus log of concentration plot can indicate the MHC.

-

Apparatus: Tensiometer with a platinum ring (Du Noüy ring), temperature-controlled sample stage.[5][6]

-

Procedure:

-

Prepare a series of aqueous solutions of Na-pTS with increasing concentrations.

-

Calibrate the tensiometer with a known standard (e.g., pure water).

-

Measure the surface tension of each Na-pTS solution. Ensure the platinum ring is thoroughly cleaned between measurements.[7]

-

Plot the surface tension against the logarithm of the Na-pTS concentration.

-

The MHC is identified as the concentration at which a distinct change in the slope of the plot occurs.

-

Characterization of Aggregates

5.2.1 Dynamic Light Scattering (DLS)

-

Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It can be used to detect the formation and size of Na-pTS aggregates.

-

Apparatus: DLS instrument with a laser source and a detector.[8]

-

Procedure:

-

Prepare dust-free solutions of Na-pTS at concentrations above the MHC by filtering through a suitable filter (e.g., 0.22 µm).[9]

-

Place the sample in a clean cuvette and place it in the DLS instrument.

-

Equilibrate the sample to the desired temperature.

-

The instrument measures the autocorrelation of the scattered light intensity fluctuations.

-

The software then calculates the hydrodynamic radius (Rh) and the size distribution of the aggregates.[10]

-

Caption: Workflow for DLS analysis of Na-pTS aggregates.

Investigation of Solute-Hydrotrope Interactions

5.3.1 Fluorescence Spectroscopy (Fluorescence Quenching Method)

-

Principle: This technique can be used to study the binding of a fluorescent solute to the hydrotrope aggregates. The fluorescence of the solute is quenched upon interaction with the hydrotrope.

-

Apparatus: Spectrofluorometer.

-

Procedure:

-

Prepare a stock solution of the fluorescent solute and a series of Na-pTS solutions of varying concentrations.

-

Add a constant amount of the solute stock solution to each Na-pTS solution.

-

Measure the fluorescence emission spectrum of each sample at a fixed excitation wavelength.[11]

-

Analyze the quenching of the solute's fluorescence as a function of Na-pTS concentration using the Stern-Volmer equation to determine binding constants and quenching parameters.[11]

-

5.3.2 Raman Spectroscopy

-

Principle: Raman spectroscopy provides information about the vibrational modes of molecules. It can be used to study changes in the water structure and the interactions between Na-pTS and the solute at a molecular level.

-

Apparatus: Raman spectrometer with a laser excitation source.

-

Procedure:

-

Prepare solutions of Na-pTS in water, and also solutions containing both Na-pTS and the solute.

-

Acquire the Raman spectra of the solutions.

-

Analyze the changes in the vibrational bands of water (e.g., the O-H stretching region) to understand the effect of the hydrotrope on the water structure.[1]

-

Analyze changes in the vibrational bands of both the hydrotrope and the solute to identify specific molecular interactions.

-

Conclusion

Sodium p-toluenesulfonate is a versatile and effective hydrotrope whose mechanism of action is centered around its ability to self-aggregate in aqueous solutions above its Minimum Hydrotrope Concentration. These aggregates provide a favorable microenvironment for the solubilization of poorly soluble organic compounds. While the general principles are understood, further research is needed to fully elucidate the precise nature of these aggregates and the complex interplay of forces involved in the solubilization process. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and harness the potential of Na-pTS in various scientific and industrial applications, particularly in the field of drug development and formulation.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium p-toluenesulfonate(657-84-1) Raman spectrum [chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. Fluorescence emission of pyrene in surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 10. Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant (C(12)E(6)) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of sodium tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfonate, commonly known as sodium tosylate, is an organic salt with the chemical formula CH₃C₆H₄SO₃Na. It presents as a white, water-soluble solid.[1] This compound is synthesized through the neutralization of p-toluenesulfonic acid with sodium hydroxide.[1] Sodium tosylate serves as a versatile reagent and intermediate in organic synthesis. It is notably used as an alkylating agent, a non-oxidizing catalyst, an intermediate for the synthesis of biologically active compounds, and as a supporting electrolyte. Its applications extend to its use as a hydrotrope, surfactant, and stabilizing agent in various formulations.[2][3] This technical guide provides an in-depth overview of the core physical and chemical properties of sodium tosylate, detailed experimental protocols for their determination, and a summary of its applications in chemical synthesis.

Physical and Chemical Properties

Sodium tosylate is a stable compound, though it is incompatible with strong oxidizing agents.[4] It is a white crystalline solid at room temperature, often appearing as flakes or a powder, and may have a slight characteristic odor.[5][6]

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇NaO₃S | [1] |

| Molecular Weight | 194.18 g/mol | [4] |

| Appearance | White to off-white crystalline powder, flakes, or granules. | [4][5] |

| Melting Point | >300 °C | [4] |

| Solubility | - Very soluble in water (67 g/L at 20°C, 260 g/L at 80°C). - Soluble in methanol. - Slightly soluble in most organic solvents. | [5] |

| Density | 1.55 g/cm³ (at 20°C) | [5] |

| Flash Point | 500 °C (closed cup) | [4] |

| Vapor Pressure | <1 hPa (at 20 °C) | [4] |

| Stability | Stable under normal conditions. | [4] |

| Incompatibilities | Strong oxidizing agents. | [4] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of sodium tosylate.

Infrared (IR) Spectroscopy

The IR spectrum of sodium tosylate exhibits characteristic peaks corresponding to its functional groups. The presence of the sulfonate group is indicated by strong absorptions for the S=O stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations are also prominent.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1200-1120 | Asymmetric SO₂ Stretch | Sulfonate (R-SO₃⁻) |

| 1050-1010 | Symmetric SO₂ Stretch | Sulfonate (R-SO₃⁻) |

| 850-800 | C-H Bend (para-disubstituted) | Aromatic Ring |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of sodium tosylate is relatively simple. The methyl protons typically appear as a singlet, while the aromatic protons, due to the para-substitution, often present as two doublets.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~7.2 | Doublet | 2H | Aromatic (ortho to -CH₃) |

| ~7.7 | Doublet | 2H | Aromatic (ortho to -SO₃) |

Note: Chemical shifts can vary depending on the solvent used.[7]

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~21 | -CH₃ |

| ~126 | Aromatic CH (ortho to -CH₃) |

| ~129 | Aromatic CH (ortho to -SO₃) |

| ~140 | Quaternary Aromatic C (attached to -CH₃) |

| ~145 | Quaternary Aromatic C (attached to -SO₃) |

Note: Chemical shifts can vary depending on the solvent used.[7]

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity.[8]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sodium tosylate is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[8]

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[9]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[8][10] For a pure compound, this range is typically narrow (0.5-1.0°C).[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.[11][12]

Methodology:

-

Preparation: A supersaturated solution is prepared by adding an excess amount of sodium tosylate to a known volume of the solvent (e.g., distilled water) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[13]

-

Analysis: The concentration of sodium tosylate in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[13]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

FT-IR Spectroscopy (KBr Pellet Method)

This method is commonly used for acquiring the infrared spectrum of solid samples.

Methodology:

-

Sample Preparation: 1-2 mg of finely ground, dry sodium tosylate is intimately mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is transferred to a die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Background Spectrum: A background spectrum is collected using a blank KBr pellet.

-

Sample Spectrum: The IR spectrum of the sodium tosylate-KBr pellet is recorded. The background spectrum is then automatically subtracted by the instrument's software.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

¹H and ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: A small amount of sodium tosylate (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) or a salt thereof may be added.[7]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The appropriate NMR experiment (e.g., standard 1D proton, 1D carbon with proton decoupling) is selected. Key acquisition parameters such as the number of scans, pulse width, and relaxation delay are set.[4]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

-

Spectral Analysis: The chemical shifts, signal integrations (for ¹H), and multiplicities are determined and assigned to the respective nuclei in the molecule.

Mandatory Visualizations

References

- 1. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 2. Sodium 4-methylbenzenesulfonate | SIELC Technologies [sielc.com]

- 3. Sodium p-toluenesulfonate 95 657-84-1 [sigmaaldrich.com]

- 4. Sodium p-toluenesulfonate(657-84-1) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. Sodium p-toluenesulfonate(657-84-1) IR Spectrum [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Sodium p-toluenesulfonate | C7H8O3S.Na | CID 24195884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability of Anhydrous Sodium 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of anhydrous sodium 4-methylbenzenesulfonate (B104242) (also known as sodium p-toluenesulfonate or sodium tosylate). This compound is a widely used reagent and intermediate in the pharmaceutical and chemical industries, making a thorough understanding of its thermal properties crucial for process safety, formulation development, and regulatory compliance. This document summarizes available data, outlines detailed experimental protocols for thermal analysis, and provides a logical workflow for assessing thermal stability.

Introduction

Anhydrous sodium 4-methylbenzenesulfonate is an organic salt with the chemical formula C₇H₇NaO₃S. It is a white, water-soluble solid that is stable under standard conditions.[1] However, its behavior at elevated temperatures is a critical parameter for its safe handling and application in various processes. Thermal decomposition can lead to the generation of hazardous volatile products and undesirable impurities. This guide aims to provide a detailed understanding of its thermal stability.

Summary of Thermal Properties

The available data on the thermal properties of anhydrous this compound exhibits some variability, which may be attributed to differences in sample purity, hydration state, and experimental conditions. A summary of the reported data is presented in the table below.

| Property | Value | Source/Notes |

| Melting Point | >300 °C | ChemicalBook[2] |

| Melting Point | Not available | Santa Cruz Biotechnology[3] |